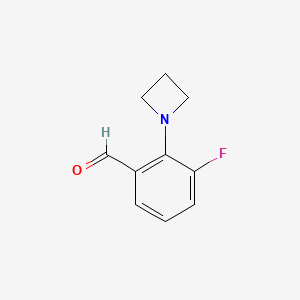

2-(Azetidin-1-yl)-3-fluorobenzaldehyde

Description

Overview of Azetidine-Containing Fluorinated Aromatic Compounds in Contemporary Organic Chemistry

Azetidine-containing fluorinated aromatic compounds represent a growing class of building blocks in medicinal and materials chemistry. The azetidine (B1206935) ring, a four-membered saturated heterocycle containing a nitrogen atom, is prized for its ability to introduce conformational rigidity and act as a bioisostere for other functional groups. nih.gov Its incorporation into molecular structures can lead to improved metabolic stability and binding affinity to biological targets.

When combined with a fluorinated aromatic ring, the resulting molecule benefits from the unique properties imparted by the fluorine atom. Fluorine, being the most electronegative element, can profoundly influence the electronic properties of the aromatic system, affecting its reactivity and the pKa of nearby functional groups. nih.gov This strategic placement of fluorine is a common tactic in drug design to enhance potency, permeability, and to block metabolic pathways. nih.gov Consequently, the synergy between the azetidine moiety and a fluoroaromatic system provides a powerful platform for the development of new pharmaceuticals and functional materials.

Rationale for Research on 2-(Azetidin-1-yl)-3-fluorobenzaldehyde

The specific substitution pattern of this compound makes it a particularly compelling target for research and application in organic synthesis.

Unique Structural Features and their Influence on Reactivity

The defining feature of this molecule is the ortho-positioning of the azetidine and fluorine substituents relative to the benzaldehyde (B42025) group. This arrangement creates a unique electronic and steric environment. The nitrogen atom of the azetidine ring, being a strong electron-donating group, can influence the reactivity of the aromatic ring and the aldehyde functionality. Conversely, the fluorine atom is a strong electron-withdrawing group. The interplay of these opposing electronic effects can lead to nuanced and potentially novel reactivity patterns.

Furthermore, the proximity of the azetidine ring to the aldehyde group can allow for intramolecular interactions or directing effects in certain chemical transformations, offering a handle for stereoselective and regioselective synthesis.

Potential as a Synthetic Intermediate for Complex Molecular Architectures

The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast array of chemical reactions such as nucleophilic additions, condensations, and oxidations. The presence of the azetidinyl and fluoro substituents on the aromatic ring of this compound makes it a valuable intermediate for the construction of more elaborate molecular structures.

For instance, it can serve as a precursor for the synthesis of various heterocyclic compounds through cyclization reactions involving the aldehyde and the ortho-amino functionality of the azetidine. Its use in multicomponent reactions could also lead to the rapid assembly of complex molecules with potential biological activity. The fluorinated phenyl ring provides a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, adding to the synthetic utility of this compound.

Historical Context of Azetidine and Fluorine Chemistry in Synthetic Design

The significance of this compound is best understood within the historical development of both azetidine and fluorine chemistry. The study of azetidines gained momentum with the discovery of naturally occurring azetidine-2-carboxylic acid and the recognition of the azetidinone (β-lactam) ring as the core structural motif of penicillin antibiotics. Initially, the synthesis of the strained four-membered ring posed a significant challenge, but over the decades, numerous synthetic methods have been developed, making azetidine-containing building blocks more accessible.

The introduction of fluorine into organic molecules, once a formidable synthetic challenge, has become a routine and powerful strategy in modern drug discovery. The journey began with early investigations into the unique properties of organofluorine compounds and has blossomed into a field with a vast arsenal (B13267) of fluorination reagents and methodologies. The recognition that fluorine substitution can dramatically improve the pharmacological profile of a drug candidate has led to a surge in the development of fluorinated pharmaceuticals. Today, a significant portion of newly approved drugs contain at least one fluorine atom, a testament to the transformative impact of fluorine in medicinal chemistry. nih.gov

The convergence of these two fields, represented by molecules like this compound, provides a platform for the continued innovation in the design and synthesis of novel chemical entities with tailored properties.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

2-(azetidin-1-yl)-3-fluorobenzaldehyde |

InChI |

InChI=1S/C10H10FNO/c11-9-4-1-3-8(7-13)10(9)12-5-2-6-12/h1,3-4,7H,2,5-6H2 |

InChI Key |

RBKXBQXHEUNHLX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1)C2=C(C=CC=C2F)C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 2 Azetidin 1 Yl 3 Fluorobenzaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This fundamental property is the basis for the most common and synthetically useful reactions of aldehydes, including nucleophilic addition. libretexts.orgopenstax.org The reactivity of 2-(Azetidin-1-yl)-3-fluorobenzaldehyde in these reactions is generally high, a characteristic feature of aromatic aldehydes, though modulated by its specific substituents.

Nucleophilic addition is the cornerstone of aldehyde chemistry. The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.comopenstax.org This intermediate can then be protonated to yield an alcohol or participate in subsequent elimination steps, depending on the nature of the nucleophile and the reaction conditions.

The conversion of the aldehyde group into alcohols is a fundamental transformation. This can be achieved through the addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), which introduce a new carbon-carbon bond. Subsequent acidic workup protonates the intermediate alkoxide to yield a secondary alcohol. Alternatively, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) furnishes the corresponding primary alcohol, (2-(azetidin-1-yl)-3-fluorophenyl)methanol. elsevierpure.com

The formation of amines can be initiated by the nucleophilic addition of an amine to the carbonyl group. This reaction forms a hemiaminal intermediate, which is a crucial step toward both Schiff base formation and reductive amination strategies.

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction involving the condensation of an aldehyde with a compound possessing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate). nih.govscielo.org.mx The reaction is typically catalyzed by a weak base, such as an amine. researchgate.net For this compound, this reaction is expected to proceed efficiently, yielding a substituted alkene. The proposed mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. nih.gov Subsequent dehydration of the aldol-type intermediate yields the final condensed product. scielo.org.mx

Table 1: Potential Knoevenagel Condensation Reactions This table illustrates potential products from the reaction of this compound with various active methylene compounds.

| Active Methylene Compound | Catalyst | Expected Product |

|---|---|---|

| Malononitrile | Piperidine | 2-((2-(Azetidin-1-yl)-3-fluorophenyl)methylene)malononitrile |

| Diethyl malonate | Sodium ethoxide | Diethyl 2-((2-(Azetidin-1-yl)-3-fluorophenyl)methylene)malonate |

| Ethyl cyanoacetate | Ammonium acetate | Ethyl 2-cyano-3-(2-(azetidin-1-yl)-3-fluorophenyl)acrylate |

| Nitromethane | NaOH | 1-(3-Fluoro-2-(azetidin-1-yl)phenyl)-2-nitroethene |

In Aldol reactions, the aldehyde serves as an electrophile for an enolate nucleophile. nih.gov In a crossed-aldol reaction, this compound can react with the enolate of another carbonyl compound (like acetone (B3395972) or acetophenone) under basic or acidic conditions to form a β-hydroxy carbonyl compound.

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. nih.gov The process involves the initial reaction of this compound with a primary or secondary amine to form a Schiff base (imine) or an enamine, respectively. This intermediate is then reduced in the same pot using a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. nih.gov This one-pot procedure is a cornerstone of medicinal chemistry for accessing a diverse range of amine derivatives. researchgate.netrsc.org

Table 2: Potential Reductive Amination Products This table shows potential amine products from the reaction of this compound with various amines under reductive conditions.

| Amine Reactant | Reducing Agent | Expected Product |

|---|---|---|

| Ammonia (NH₃) | H₂/Pd-C | (2-(Azetidin-1-yl)-3-fluorophenyl)methanamine |

| Methylamine (CH₃NH₂) | NaBH₃CN | N-((2-(Azetidin-1-yl)-3-fluorophenyl)methyl)methanamine |

| Aniline (C₆H₅NH₂) | NaBH(OAc)₃ | N-((2-(Azetidin-1-yl)-3-fluorophenyl)methyl)aniline |

| Pyrrolidine | H₂/Raney Ni | 1-((2-(Azetidin-1-yl)-3-fluorobenzyl)pyrrolidine |

The aldehyde functionality can be readily manipulated through oxidation and reduction.

Oxidation: The aldehyde group is sensitive to oxidation and can be easily converted to the corresponding carboxylic acid, 2-(azetidin-1-yl)-3-fluorobenzoic acid. This transformation can be accomplished using a variety of common oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. More modern and greener methods might employ reagents like hydrogen peroxide with a suitable catalyst. mdpi.com

Reduction: Conversely, the carbonyl group can be reduced to a primary alcohol. This is one of the most common transformations of aldehydes. Standard laboratory reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this purpose. nih.gov The product of this reaction is (2-(azetidin-1-yl)-3-fluorophenyl)methanol.

The reaction of this compound with primary amines yields Schiff bases, also known as imines. jetir.orgresearchgate.net This condensation reaction is typically reversible and acid-catalyzed, proceeding through a hemiaminal intermediate followed by the elimination of a water molecule. researchgate.netredalyc.org The formation of the C=N double bond is a key step in many synthetic pathways. semanticscholar.orgresearchgate.netuomisan.edu.iq

Protonation or alkylation of the resulting Schiff base generates a highly electrophilic iminium ion. nih.gov These iminium ions are valuable intermediates in various synthetic transformations, including Mannich reactions and Pictet-Spengler reactions, acting as potent electrophiles for a range of nucleophiles. The reactivity of iminium ions is a central theme in the synthesis of nitrogen-containing heterocyclic compounds. nih.gov

Nucleophilic Addition Reactions

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is characterized by significant ring strain, making it susceptible to various ring-opening and functionalization reactions. nih.govacs.org The reactivity of the azetidine in this compound is significantly influenced by the electronic effects of the N-aryl substituent.

The inherent strain in the azetidine ring makes it a prime candidate for ring-opening reactions, which can be initiated by either nucleophiles or electrophiles.

Direct nucleophilic attack on an unactivated azetidine ring is generally challenging due to the low electrophilicity of the carbon atoms. However, activation of the azetidine is often a prerequisite for successful ring-opening. magtech.com.cn In the case of N-aryl azetidines, the delocalization of the nitrogen lone pair into the aromatic ring can reduce the nitrogen's basicity and nucleophilicity, potentially impacting its reactivity. nih.gov

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is governed by both electronic and steric factors. magtech.com.cn For this compound, upon activation, nucleophilic attack could theoretically occur at either of the azetidine's methylene carbons. The precise outcome would depend on the nature of the activating agent and the nucleophile employed.

Table 1: Predicted Nucleophilic Ring-Opening Reactions of Activated this compound

| Nucleophile | Activating Agent | Predicted Product |

| Halides (e.g., I⁻) | Lewis Acids (e.g., ZnI₂) | γ-Haloamines |

| Hydride (e.g., from LiAlH₄) | Lewis Acids | N-(3-aminopropyl) derivatives |

| Organometallics (e.g., Grignard reagents) | Lewis Acids | γ-Amino alcohols or amines |

| Amines | Acid Catalysis | Diamine derivatives |

This table presents predicted outcomes based on general reactivity patterns of N-activated azetidines. iitk.ac.in

Electrophilic activation of the azetidine nitrogen is a common strategy to facilitate ring-opening. Protonation or Lewis acid coordination to the nitrogen atom enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. nih.govmagtech.com.cn In acidic media, N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition, particularly if a suitable internal nucleophile is present. nih.govacs.org

For this compound, treatment with a strong acid could lead to protonation of the azetidine nitrogen, forming a reactive azetidinium ion. Subsequent attack by an external nucleophile would result in ring cleavage. The regioselectivity of this process is often controlled by the stability of the resulting carbocation-like transition state. magtech.com.cn

Ring expansion reactions of azetidines provide a synthetic route to larger, more stable heterocyclic systems. For instance, acid-mediated ring expansion of N-aryl-2-vinylazetidines has been shown to yield tetrahydrobenzazocines. acs.org While this compound does not possess a vinyl group, analogous rearrangements could potentially be induced under specific conditions, for example, through the generation of a reactive intermediate at one of the azetidine carbons.

The nitrogen atom of the azetidine ring in this compound is part of an N-aryl system. The lone pair of electrons on the nitrogen is delocalized into the aromatic ring, which reduces its basicity and nucleophilicity compared to N-alkyl azetidines. nih.gov Consequently, N-substitution reactions on this nitrogen are generally not feasible without cleaving the N-aryl bond, which would require harsh conditions. Reactions such as N-alkylation or N-acylation are more characteristic of N-unsubstituted or N-alkyl azetidines. phasetransfercatalysis.comrsc.org

Ring-Opening Reactions

Reactivity of the Fluorinated Aromatic Ring

The fluorinated aromatic ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the three substituents: the azetidinyl group, the fluorine atom, and the aldehyde group.

The azetidinyl group, being an amino substituent, is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution due to the resonance donation of the nitrogen's lone pair into the ring. rsc.org The fluorine atom is a deactivating group but also an ortho-, para-director. The aldehyde group is a strong deactivating group and a meta-director.

In electrophilic aromatic substitution, the powerful activating and directing effect of the azetidinyl group is expected to dominate. Therefore, electrophiles are predicted to substitute at the positions ortho and para to the azetidinyl group.

Conversely, in nucleophilic aromatic substitution (SNA), the presence of the electron-withdrawing aldehyde group and the fluorine atom can activate the ring towards attack by nucleophiles. nih.govyoutube.com Fluorine is a good leaving group in SNA reactions. youtube.com Nucleophilic attack is favored at positions ortho or para to strong electron-withdrawing groups.

Table 2: Predicted Regioselectivity of Aromatic Substitution on this compound

| Reaction Type | Reagent Example | Predicted Position of Substitution | Rationale |

| Electrophilic Aromatic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | Position 4 or 6 | The strongly activating azetidinyl group directs ortho and para. |

| Nucleophilic Aromatic Substitution | Sodium methoxide (B1231860) (NaOMe) | Position 3 | The fluorine at position 3 is activated by the ortho-aldehyde group and can act as a leaving group. |

This table provides predictions based on the established directing effects of the substituents. rsc.orgyoutube.com

Aromatic Nucleophilic Substitution of the Fluorine Atom

Aromatic nucleophilic substitution (SNAr) is a plausible reaction pathway for this compound, primarily involving the displacement of the fluorine atom by a nucleophile. The feasibility and mechanism of this substitution are influenced by the electronic nature of the aromatic ring and the reaction conditions.

The reaction conditions, such as the choice of nucleophile, solvent, and temperature, would be expected to play a significant role. Strong nucleophiles are generally required to initiate the attack on the electron-rich aromatic ring. The solvent's polarity can influence the rate of reaction by stabilizing the charged intermediate.

A significant consideration in the nucleophilic substitution of this compound is the potential for competing reactions involving the aldehyde group. Aldehydes are themselves electrophilic and can react with nucleophiles. Therefore, the outcome of the reaction will depend on the relative reactivity of the C-F bond and the carbonyl carbon of the aldehyde.

The selectivity for aromatic nucleophilic substitution over aldehyde addition can be influenced by several factors. The use of soft nucleophiles might favor attack at the aromatic carbon, while hard nucleophiles might preferentially attack the harder electrophilic center of the aldehyde. Furthermore, reaction conditions can be optimized to favor one reaction over the other. For instance, protecting the aldehyde group prior to the substitution reaction would be a common strategy to ensure the desired outcome.

Electrophilic Aromatic Substitution with Deactivated Aromatic Ring

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is expected to be challenging due to the presence of two deactivating groups: the fluorine atom and the aldehyde group. Both of these groups withdraw electron density from the aromatic ring, making it less susceptible to attack by electrophiles.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Hiyama)

The fluorine atom of this compound is generally not a good leaving group for traditional palladium-catalyzed cross-coupling reactions. However, the corresponding aryl halide (e.g., bromo or iodo derivative) would be an excellent substrate for a variety of cross-coupling reactions. Assuming the synthesis of such a precursor, we can anticipate its behavior in Suzuki, Sonogashira, and Hiyama couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

Suzuki Coupling : In a Suzuki coupling, the aryl halide would react with an organoboron compound in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl or vinyl substituents at the position of the halogen.

Sonogashira Coupling : The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This would lead to the formation of an aryl alkyne, a valuable building block in organic synthesis. Studies on related systems have shown that aryl bromides can be effectively coupled with terminal alkynes under these conditions. nih.govrsc.orgmdpi.combeilstein-journals.org

Hiyama Coupling : The Hiyama coupling utilizes an organosilicon compound as the coupling partner for the aryl halide. This reaction is also catalyzed by palladium and offers an alternative to the Suzuki coupling, particularly when the corresponding boronic acid is unstable or difficult to prepare. Recent developments in Hiyama coupling have expanded its scope and applicability. nih.gov

The successful implementation of these cross-coupling reactions would provide a versatile platform for the synthesis of a diverse range of derivatives of this compound, enabling further exploration of their chemical and biological properties.

Table of Reaction Conditions for Hypothetical Cross-Coupling Reactions of a 2-(Azetidin-1-yl)-3-halobenzaldehyde Analog

| Coupling Reaction | Halide (X) | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki | Br, I | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O |

| Sonogashira | Br, I | R-C≡CH | PdCl₂(PPh₃)₂/CuI | Et₃N | THF |

| Hiyama | Br, I | Ar-Si(OR)₃ | Pd(OAc)₂/Ligand | TBAF | Dioxane |

This table presents typical conditions and is for illustrative purposes. Actual conditions would need to be optimized for the specific substrate.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published ¹H, ¹³C, ¹⁹F, or 2D-NMR data could be located for 2-(Azetidin-1-yl)-3-fluorobenzaldehyde.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

No experimental mass spectrometry data detailing the molecular weight or fragmentation pattern of this compound is available in the searched literature.

Infrared Spectroscopy for Functional Group Identification

No published infrared spectroscopy data is available to identify the characteristic functional group absorptions for this compound.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

No X-ray crystallography studies have been published for this compound, meaning no data is available on its solid-state structure or conformation.

Computational Chemistry and Theoretical Studies

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that complement experimental data in the structural elucidation of molecules. For "2-(Azetidin-1-yl)-3-fluorobenzaldehyde," theoretical calculations can estimate Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for characterizing the chemical environment of each atom within the molecule.

Utilizing online prediction algorithms, which often employ a combination of database searching, empirical rules, and quantum mechanical calculations, it is possible to generate theoretical ¹H and ¹³C NMR spectra. These predictions are instrumental for assigning signals in experimentally obtained spectra and can aid in confirming the compound's structure.

The predicted ¹H and ¹³C NMR chemical shifts for this compound, as calculated by publicly available NMR prediction web services, are presented below. These values are typically referenced to a standard, such as tetramethylsilane (TMS).

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR spectrum reveals the expected chemical shifts for the protons in the aromatic and azetidine (B1206935) rings, as well as the aldehyde proton. The protons on the azetidine ring are expected to show distinct signals due to their chemical environment, including the influence of the adjacent nitrogen atom and the benzaldehyde (B42025) moiety. The aromatic protons are influenced by the electron-withdrawing aldehyde group and the fluorine atom, as well as the electron-donating azetidinyl group, leading to a complex splitting pattern and a range of chemical shifts.

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde-H | 10.3 |

| Aromatic-H4 | 7.6 |

| Aromatic-H5 | 7.2 |

| Aromatic-H6 | 7.4 |

| Azetidine-H2'/H4' | 4.1 |

| Azetidine-H3' | 2.4 |

Predicted ¹³C NMR Chemical Shifts

Similarly, the theoretical ¹³C NMR spectrum provides the estimated chemical shifts for each carbon atom in this compound. The aldehyde carbon is expected to appear significantly downfield. The aromatic carbons will exhibit a range of shifts influenced by the fluorine, aldehyde, and azetidinyl substituents. The carbon atoms of the azetidine ring will have characteristic shifts in the aliphatic region of the spectrum.

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 191.0 |

| C1 | 130.0 |

| C2 | 145.0 |

| C3 | 162.0 (d, J ≈ 250 Hz) |

| C4 | 125.0 |

| C5 | 120.0 |

| C6 | 128.0 |

| C2'/C4' | 55.0 |

| C3' | 18.0 |

Application in Organic Synthesis and Material Science

Role as a Versatile Building Block in Complex Molecule Synthesis

In the realm of organic synthesis, 2-(Azetidin-1-yl)-3-fluorobenzaldehyde serves as a versatile building block for the construction of complex molecular architectures. Organic building blocks are fundamental components used for the bottom-up assembly of more intricate molecules. sigmaaldrich.com The strategic placement of its functional groups allows for a variety of chemical transformations, enabling the synthesis of diverse and novel compounds.

The aldehyde functionality of this compound is a key handle for the construction of new heterocyclic rings. Aldehydes are known to be attractive building blocks due to their ability to react readily with a variety of nucleophiles. lifechemicals.com This reactivity can be harnessed in cyclization reactions to form a wide array of heterocyclic systems. For instance, the aldehyde can undergo condensation reactions with amines, hydrazines, or hydroxylamines, followed by intramolecular cyclization to yield heterocycles such as imines, hydrazones, and oximes, which can be further elaborated. The synthesis of novel heterocyclic scaffolds is a significant area of research, with applications in medicinal chemistry and drug discovery. researchgate.netnih.gov The presence of the azetidine (B1206935) and fluorine substituents on the benzaldehyde (B42025) precursor would result in novel heterocyclic scaffolds with unique electronic and steric properties.

This compound can also be viewed as a synthon, a molecular fragment that can be introduced into a target molecule. nih.gov Specifically, it serves as a synthon for the simultaneous incorporation of both an azetidine ring and a fluorine atom attached to an aromatic core. Azetidine-containing compounds have gained attention in medicinal chemistry. nih.gov The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.com By using this compound, chemists can efficiently introduce these two desirable moieties in a single step, streamlining the synthesis of complex target molecules with potentially enhanced biological activity. The azetidin-2-one (B1220530) skeleton, a related four-membered ring system, is a well-established building block for the synthesis of a large number of organic molecules. nih.gov

Derivatization for Potential Applications in Material Science

The chemical versatility of this compound extends beyond traditional organic synthesis into the field of material science. Its unique combination of functional groups allows for derivatization to create materials with interesting optical and polymeric properties.

The combination of an electron-donating azetidine group and an electron-withdrawing fluorine atom on the aromatic ring of this compound suggests its potential as a precursor for fluorophores. The incorporation of heterocyclic units with electron-donating and electron-accepting groups in a molecular structure can enhance conjugation and influence the photophysical properties of the resulting compound. nih.gov Azetidine-modified purine (B94841) analogs have been shown to be emissive and responsive fluorophores. nih.gov The aldehyde group can be further functionalized to extend the conjugated system or to attach the chromophore to other molecules or materials. The synthesis of novel fluorophores is an active area of research with applications in sensing, imaging, and organic light-emitting diodes (OLEDs).

The aldehyde functionality of this compound can be utilized in polymerization reactions to create novel polymers. For example, it can undergo condensation polymerization with other monomers containing suitable functional groups, such as amines or phenols. The resulting polymers would incorporate the azetidine and fluorine moieties into the polymer backbone or as pendant groups, potentially imparting unique properties to the material, such as altered solubility, thermal stability, or refractive index. Fluorinated building blocks are known to exhibit higher thermal stability compared to their non-fluorinated counterparts. sigmaaldrich.com

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for producing functionalized benzaldehydes and azetidine-containing molecules often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research will likely focus on developing more atom-economical, energy-efficient, and environmentally benign methods for the synthesis of 2-(azetidin-1-yl)-3-fluorobenzaldehyde.

Key areas of investigation could include:

Catalytic C-N Cross-Coupling Reactions: Exploring novel catalyst systems (e.g., based on palladium, copper, or nickel) for the direct coupling of 3-fluoro-2-halobenzaldehydes with azetidine (B1206935). The goal would be to achieve high yields under mild conditions with low catalyst loading.

Green Chemistry Approaches: Implementing principles of green chemistry, such as the use of renewable starting materials, safer solvents, and catalytic instead of stoichiometric reagents. innoget.comyedarnd.com For instance, developing synthetic routes that utilize biocatalysis or electrosynthesis could significantly reduce the environmental impact. rsc.org The use of nitrogen dioxide gas for the oxidation of corresponding benzylic alcohols represents a sustainable method that produces nitric acid as the only byproduct. nih.gov

A summary of potential sustainable synthesis strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Catalytic C-N Coupling | Direct coupling of an aryl halide with azetidine using a metal catalyst. | High atom economy, potential for mild reaction conditions. |

| Biocatalysis | Use of enzymes to catalyze key synthetic steps. | High selectivity, mild conditions, biodegradable catalysts. |

| Electrosynthesis | Using electricity to drive chemical reactions. | Avoids hazardous reagents, potential for high efficiency. rsc.org |

| One-Pot Reactions | Combining multiple reaction steps in a single vessel. | Reduced waste, time, and resource consumption. acs.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The interplay between the electron-withdrawing fluorine atom, the nucleophilic azetidine ring, and the electrophilic aldehyde group suggests a rich and complex reactivity profile for this compound. Future research should aim to uncover and harness this reactivity for novel chemical transformations.

Promising avenues of exploration include:

Intramolecular Cyclization Reactions: Investigating conditions that promote intramolecular reactions between the azetidine nitrogen and the aldehyde, potentially leading to the formation of novel fused heterocyclic systems. The inherent ring strain of the azetidine moiety could be a driving force for such transformations. researchgate.netrsc.org

Ortho-Directed Reactions: Utilizing the azetidine group as a directing group for C-H functionalization at the adjacent aromatic position. This could enable the regioselective introduction of a wide range of functional groups.

Fluorine as a Control Element: Probing the influence of the fluorine atom on the reactivity of the aldehyde and azetidine moieties. For example, its electron-withdrawing nature could enhance the electrophilicity of the aldehyde, making it more susceptible to nucleophilic attack. The reaction of o-fluorobenzaldehydes with hydrazine (B178648) to form indazoles is a known transformation that could be explored with this substrate. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, scalability, and reproducibility. nih.govchemicalindustryjournal.co.uk Integrating the synthesis of this compound into such systems is a critical step towards its practical application.

Future research in this area should focus on:

Development of Flow-Based Synthetic Protocols: Designing and optimizing continuous flow reactors for the key synthetic steps. mdpi.comrsc.org This would involve careful control of reaction parameters such as temperature, pressure, and residence time to maximize yield and purity.

Automated Reaction Optimization: Employing automated systems with in-line analytics (e.g., HPLC, NMR) to rapidly screen reaction conditions and identify optimal parameters for the synthesis. nih.gov

On-Demand Synthesis: Creating automated platforms that can synthesize the target compound and its derivatives on demand, facilitating rapid library generation for screening purposes. researchgate.netresearchgate.net Companies like Synple Chem are developing cartridge-based systems for automated synthesis, which could be adapted for this purpose. youtube.com

Advanced Characterization of Stereoisomers and Conformers

While this compound itself is achiral, its derivatives can possess stereocenters. Furthermore, the azetidine ring can adopt different puckered conformations, which can be influenced by substituents and interactions with the local environment. nih.gov

Future research should involve:

Stereoselective Synthesis of Derivatives: Developing synthetic methods for the stereoselective synthesis of chiral derivatives of this compound. acs.orgresearchgate.netchemrxiv.org This is particularly important for applications in medicinal chemistry, where stereochemistry often plays a crucial role in biological activity.

Dynamic Behavior Studies: Investigating the dynamic processes, such as ring flipping and rotation around single bonds, to understand the conformational landscape of the molecule and its derivatives. nih.gov

Expanding Applications in Specialized Chemical Fields

The unique structural features of this compound make it a promising building block for various specialized chemical fields, particularly in medicinal chemistry and materials science.

Future research should aim to:

Medicinal Chemistry and Drug Discovery: Incorporating this scaffold into novel drug candidates. Azetidines are recognized as valuable components in drug design, appearing in treatments for neurological disorders. technologynetworks.comsciencedaily.com The fluorine atom can enhance metabolic stability and binding affinity. researchgate.netnih.govresearchgate.net The aldehyde functionality provides a handle for further derivatization to create libraries of compounds for biological screening.

Agrochemicals: Exploring the potential of derivatives as herbicides, fungicides, or insecticides, as fluorinated compounds often exhibit potent biological activity in this sector.

Functional Materials: Investigating the use of this compound in the synthesis of novel polymers, dyes, or liquid crystals. The polar and rigid nature of the azetidine ring, combined with the electronic properties of the fluorinated aromatic system, could impart unique optical or electronic properties to new materials.

A summary of potential application areas is provided in Table 2.

Table 2: Potential Application Areas

| Field | Potential Role of this compound |

|---|---|

| Medicinal Chemistry | Scaffold for novel therapeutics, leveraging the properties of both azetidine and fluorine for improved drug-like properties. technologynetworks.comsciencedaily.comresearchgate.netnih.govresearchgate.net |

| Agrochemicals | Building block for new pesticides and herbicides. |

| Materials Science | Monomer or precursor for the synthesis of functional polymers, dyes, and liquid crystals. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.